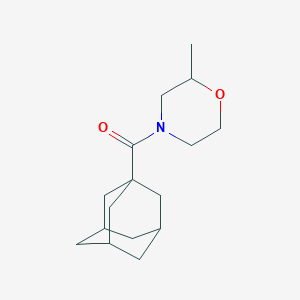
1-Adamantyl-(2-methylmorpholin-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Adamantyl-(2-methylmorpholin-4-yl)methanone, also known as memantine, is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. It is used as a medication for the treatment of Alzheimer's disease and other neurodegenerative disorders. Memantine is a highly researched compound due to its unique mechanism of action and potential therapeutic applications.
作用機序
Memantine works by blocking the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. By blocking this receptor, 1-Adamantyl-(2-methylmorpholin-4-yl)methanone prevents the excessive influx of calcium ions into neurons, which can lead to cell death and neurodegeneration. This mechanism of action is unique compared to other Alzheimer's medications, which target the cholinergic system.
Biochemical and Physiological Effects:
Memantine has been shown to improve cognitive function in patients with Alzheimer's disease and other forms of dementia. It has also been shown to have neuroprotective effects, preventing neuronal damage and cell death. Additionally, 1-Adamantyl-(2-methylmorpholin-4-yl)methanone has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
実験室実験の利点と制限
Memantine is a highly researched compound with a well-established mechanism of action. It is relatively easy to synthesize and can be used in a variety of experimental settings. However, there are some limitations to its use in lab experiments. Memantine can be toxic at high doses, and its effects may vary depending on the experimental model used.
将来の方向性
There are many potential future directions for the study of 1-Adamantyl-(2-methylmorpholin-4-yl)methanone. One area of research is the development of new 1-Adamantyl-(2-methylmorpholin-4-yl)methanone-based medications with improved efficacy and fewer side effects. Additionally, 1-Adamantyl-(2-methylmorpholin-4-yl)methanone may have applications in the treatment of other neurological disorders, such as Parkinson's disease and Huntington's disease. Further research is needed to fully understand the potential therapeutic applications of 1-Adamantyl-(2-methylmorpholin-4-yl)methanone and to develop new treatments based on its unique mechanism of action.
合成法
Memantine is synthesized by reacting 1-adamantanamine with 2-bromomethyl-4-methylmorpholine. The reaction occurs in the presence of a palladium catalyst, which facilitates the formation of the desired product. The resulting compound is then purified and isolated through a series of chemical reactions.
科学的研究の応用
Memantine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to improve cognitive function in patients with Alzheimer's disease and other forms of dementia. Additionally, 1-Adamantyl-(2-methylmorpholin-4-yl)methanone has been investigated as a potential treatment for depression, schizophrenia, and neuropathic pain.
特性
IUPAC Name |
1-adamantyl-(2-methylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-11-10-17(2-3-19-11)15(18)16-7-12-4-13(8-16)6-14(5-12)9-16/h11-14H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSWKQQAPWHZZCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Cyclopropyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7492321.png)
![1-[3-(Morpholinocarbonyl)piperidino]-1-butanone](/img/structure/B7492331.png)
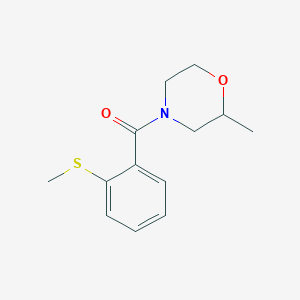
methanone](/img/structure/B7492339.png)
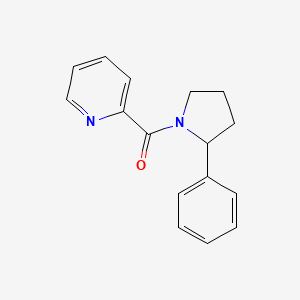

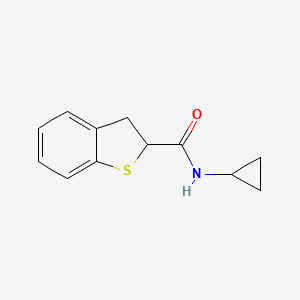
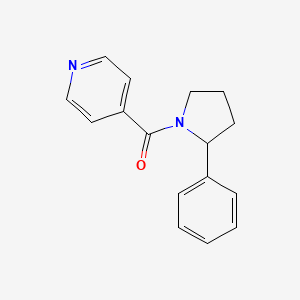
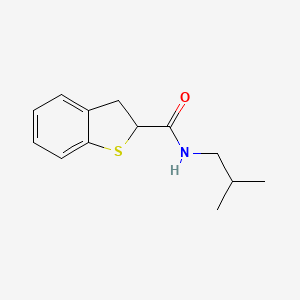
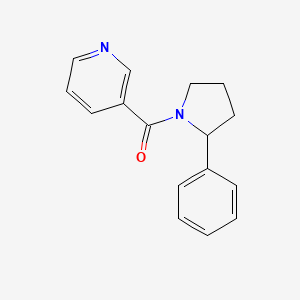
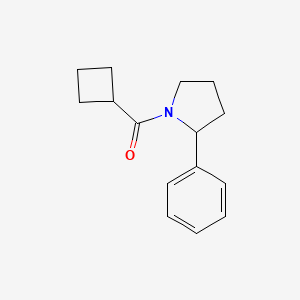
![2-Cyclopent-2-en-1-yl-1-[4-(4-hydroxyphenyl)piperidin-1-yl]ethanone](/img/structure/B7492392.png)
![N-[3-oxo-3-(2-propan-2-yliminopyridin-1-yl)propyl]thiophene-2-carboxamide](/img/structure/B7492393.png)
